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Compound of Interest

Compound Name: 2-Mercapto-N-methylbenzamide

Cat. No.: B155884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2-
Mercapto-N-methylbenzamide, a key intermediate in the synthesis of various

pharmaceuticals. The following sections detail the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the

experimental protocols for acquiring such spectra.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-Mercapto-N-
methylbenzamide based on the analysis of its structural analogue, N-methylbenzamide, and

known substituent effects of a thiol group on an aromatic ring.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~7.8 d 1H Ar-H

~7.4 t 1H Ar-H

~7.2 t 1H Ar-H

~7.1 d 1H Ar-H

~6.5 br s 1H N-H

~3.5 s 1H S-H

3.0 d 3H N-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Chemical Shift (δ ppm) Assignment

~169 C=O

~138 Ar-C (C-S)

~134 Ar-C (C-CONH)

~131 Ar-C

~128 Ar-C

~127 Ar-C

~125 Ar-C

~27 N-CH₃

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, broad N-H stretch

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~2550 Weak S-H stretch

~1640 Strong C=O stretch (Amide I)

~1540 Strong N-H bend (Amide II)

~1450-1600 Medium-Weak Aromatic C=C stretches

~750 Strong
Ortho-disubstituted benzene

C-H bend

MS (Mass Spectrometry) Data (Predicted)
m/z Relative Intensity (%) Assignment

167 High [M]⁺ (Molecular Ion)

134 Moderate [M - SH]⁺

105 High [C₇H₅O]⁺

77 Moderate [C₆H₅]⁺

58 Moderate [CH₃NH=CHOH]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Mercapto-N-methylbenzamide (5-10 mg) is prepared in deuterated chloroform

(CDCl₃, 0.5-1.0 mL).[1] The solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C

NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane

(TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Infrared (IR) Spectroscopy
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The IR spectrum is obtained using the KBr pellet technique.[2] A small amount of 2-Mercapto-
N-methylbenzamide (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr,

100-200 mg) in an agate mortar and pestle. The finely ground powder is then compressed in a

pellet die under high pressure to form a transparent pellet. The IR spectrum is recorded using a

Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
The mass spectrum is acquired using an Electrospray Ionization (ESI) source coupled to a

mass analyzer (e.g., quadrupole or time-of-flight).[3] A dilute solution of 2-Mercapto-N-
methylbenzamide is prepared in a suitable solvent such as methanol or acetonitrile. The

solution is then introduced into the ESI source via direct infusion or through a liquid

chromatography system. The mass spectrum is recorded in positive ion mode.
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A flowchart of the spectral analysis process.

¹H NMR Structural Correlation

2-Mercapto-N-methylbenzamide Structure

Predicted ¹H NMR Signals
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S-H
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N-CH₃

~3.0 ppm

Click to download full resolution via product page

Correlation of protons to their predicted ¹H NMR signals.

Mass Spectrometry Fragmentation Pathway
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A plausible fragmentation pathway for 2-Mercapto-N-methylbenzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b155884?utm_src=pdf-body-img
https://www.benchchem.com/product/b155884?utm_src=pdf-body-img
https://www.benchchem.com/product/b155884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 2-Mercapto-N-methylbenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155884#spectral-analysis-of-2-mercapto-n-
methylbenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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